molecular formula C10H9NO B1305852 Isoquinolin-1-ylmethanol CAS No. 27311-63-3

Isoquinolin-1-ylmethanol

Cat. No. B1305852
CAS RN: 27311-63-3
M. Wt: 159.18 g/mol
InChI Key: HQABEHZXAJHCLV-UHFFFAOYSA-N
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Description

Isoquinolin-1-ylmethanol is a specialty chemical . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of Isoquinolin-1-ylmethanol involves various methods. One approach involves the reactions of pyrroline-2,3-diones with benzyne, using dilithiated N-propenyl-ortho-toluamides, dilithiated 2-methyl-N-aryl-benzamides as intermediates, and multi-step including S N Ar reaction . Another method involves the cyclocondensation of benzamide derivatives and functionalized arenes with alkynes or C2 synthons .


Molecular Structure Analysis

The molecular formula of Isoquinolin-1-ylmethanol is C10H9NO . The InChI Code is 1S/C10H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-6,12H,7H2 .


Chemical Reactions Analysis

Isoquinolin-1-ylmethanol can undergo various chemical reactions. For instance, it can be synthesized from available amides under metal-free conditions within 1 minute at room temperature through C–H/N–H functionalization .


Physical And Chemical Properties Analysis

Isoquinolin-1-ylmethanol has a molecular weight of 159.19 g/mol . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Ligand Properties and Electronic Tuning

Isoquinolin-1-ylidenes, closely related to Isoquinolin-1-ylmethanol, have been incorporated into Rh(I) complexes, showing carbene-like reactivity. These ligands exhibit similar properties to classic N-heterocyclic carbenes (NHCs), and their electronic properties can be adjusted by modifying the benzene ring with electron-withdrawing or donating groups (Gómez-Bujedo et al., 2007).

Synthesis of Benzo[a]quinolizidin-4-ones

Research has demonstrated the synthesis of cis-2,3-Disubstituted Benzo[a]quinolizidin-4-ones using Isoquinolin-1-ylmethylfuranones, derived from Reissert-compounds. This process involves chemical and catalytical hydrogenation, followed by intramolecular amidation, providing a one-pot synthesis approach (Reimann et al., 2006).

Environmental Remediation

A study focused on the degradation of isoquinoline, a recalcitrant pollutant in coking wastewater, using a strain of acidophilic bacteria. This strain, using isoquinoline as its sole carbon and energy source, can significantly reduce the isoquinoline content in wastewater, showcasing a potential application in environmental remediation (Guanghua et al., 2011).

Safety And Hazards

Isoquinolin-1-ylmethanol may cause harm if ingested . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Recent advances in the construction of the isoquinolinone ring, a related compound, with atom- and step-economy, focusing on the intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems, suggest potential future directions for the research and development of Isoquinolin-1-ylmethanol .

properties

IUPAC Name

isoquinolin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQABEHZXAJHCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379920
Record name isoquinolin-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-1-ylmethanol

CAS RN

27311-63-3
Record name isoquinolin-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Hydroxymethyl)isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Chopard, G Bertho, T Prangé - RSC advances, 2012 - pubs.rsc.org
… -flash chromatography afforded two products which were identified by 1 H and 13 C NMR analysis as cis-1-methyl-7,8-dihydroisoquinoline-7,8-diol (7d 2 ) and isoquinolin-1-ylmethanol (…
Number of citations: 9 pubs.rsc.org
TV Hung - 1981 - digital.library.adelaide.edu.au
Parts I and II of this thesis are concerned with the development of new synthetic methods for preparing phthal idyliisoquinolines, potential analogues of bicuculline, required for …
Number of citations: 0 digital.library.adelaide.edu.au
P Li, JA Terrett, JR Zbieg - ACS Medicinal Chemistry Letters, 2020 - ACS Publications
… This method showed excellent applicability to a variety of different heterocycles, such as the selective C–H hydroxymethylation of isoquinoline (28) to form isoquinolin-1-ylmethanol (30) …
Number of citations: 61 pubs.acs.org
JAN EPSZTAJN - Advances in Heterocyclic Chemistry, 1992 - books.google.com
Since the pioneering work by Gilman (39JA109) and Wittig (40CB1197) and the systematic studies by Hauser and his students (64JOC853), the directed metalation reaction has …
Number of citations: 0 books.google.com
A Vijeta - 2021 - repository.cam.ac.uk
The development of sustainable and environmentally benign methods to perform chemical transformations has become a key challenge in chemistry. Visible light photoredox catalysis …
Number of citations: 3 www.repository.cam.ac.uk

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